molecular formula C13H15N3OS B14907442 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one

1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one

Cat. No.: B14907442
M. Wt: 261.34 g/mol
InChI Key: NKPCGIBCEJRWKW-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one (CAS: 735295-43-9) is a heterocyclic compound featuring a pyrrole moiety linked via a thioether bridge to a 4,5,6-trimethylpyrimidine ring. This structure combines electron-rich aromatic systems (pyrrole and pyrimidine) with a sulfur-containing spacer, which may enhance interactions with biological targets such as enzymes or receptors . The compound is cataloged as a pharmaceutical intermediate, suggesting its utility in drug discovery pipelines .

Properties

Molecular Formula

C13H15N3OS

Molecular Weight

261.34 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-2-(4,5,6-trimethylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C13H15N3OS/c1-8-9(2)15-13(16-10(8)3)18-7-12(17)11-5-4-6-14-11/h4-6,14H,7H2,1-3H3

InChI Key

NKPCGIBCEJRWKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1C)SCC(=O)C2=CC=CN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Synthesis of the Trimethylpyrimidine Moiety: This can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction where the pyrrole derivative reacts with the trimethylpyrimidine derivative in the presence of a suitable base and a sulfur source.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thioether linkage can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1h-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:
  • Substituent Impact on Activity: The 4,5,6-trimethylpyrimidine group in the target compound may enhance lipophilicity and steric bulk compared to unsubstituted pyrimidines (e.g., in oxadiazole derivatives ). This could improve membrane permeability or target binding. Thioether Linkers: The sulfur atom in thioethers facilitates interactions with enzyme active sites, as seen in AChE inhibitors (Ki ~22 nM) . Pyrrole vs. Phenolic Groups: Pyrrole’s electron-rich nature may favor π-π stacking or hydrogen bonding, whereas phenolic groups (e.g., in derivatives) contribute to hydrogen-bonding and acidity .

Mechanistic Insights

  • Anticancer Activity : Oxadiazole-pyrimidine hybrids () likely exert cytotoxicity by disrupting microtubule assembly or DNA replication, while triazole derivatives () inhibit ergosterol biosynthesis in fungi .
  • Enzyme Inhibition : The trimethylpyrimidine group in the target compound could mimic coenzyme moieties (e.g., NADH), enhancing binding to oxidoreductases or kinases.

Biological Activity

The compound 1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one is a sulfur-containing derivative of pyrrole and pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 222.32 g/mol
  • IUPAC Name : 1-(1H-pyrrol-2-yl)-2-(4,5,6-trimethylpyrimidin-2-ylthio)ethan-1-one

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrrole and pyrimidine moieties followed by thioether formation. Detailed synthetic routes are essential for producing this compound in a laboratory setting.

Anticancer Activity

Research indicates that derivatives of pyrrole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCT1161.0
Compound BSW6200.8
Compound CColo2051.5

The mechanism through which this compound exerts its biological activity may involve interaction with specific molecular targets such as protein kinases or growth factor receptors. Molecular docking studies suggest that it can bind effectively to ATP-binding sites in various receptors, leading to downstream effects on cellular proliferation and apoptosis.

Case Studies

Recent studies have focused on the biological implications of similar compounds:

  • Inhibition of Protein Kinases : A study demonstrated that certain pyrrole derivatives inhibited protein kinase C (PKC), which is crucial in cancer progression.
  • Antioxidant Properties : Some derivatives have also been noted for their antioxidant capabilities, which can contribute to their anticancer effects by reducing oxidative stress within cells.
  • Neuroprotective Effects : Research has suggested potential applications in neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways.

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